ML 145 -

ML 145

Catalog Number: EVT-254477
CAS Number:
Molecular Formula: C24H22N2O5S2
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML-145 is a synthetic, small-molecule compound identified as a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). [ [], [] ] Although the endogenous ligand for GPR35 remains elusive, this receptor has been implicated in various physiological processes, including inflammation, pain perception, and cardiovascular regulation. ML-145 serves as a valuable tool for researchers investigating the role of GPR35 in these processes.

Source and Classification

ML 145 was developed as part of a broader effort to explore small molecules targeting chemokine receptors, particularly CCR2. The compound is classified as a non-peptide antagonist, distinguishing it from peptide-based therapeutics that also target similar pathways. The development of ML 145 was driven by the need for more selective and potent agents that could inhibit CCR2 without affecting other related receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of ML 145 involves several key steps that utilize standard organic chemistry techniques. The initial phase typically includes the formation of a core structure through reactions such as coupling and cyclization. Specific methodologies may include:

  1. Coupling Reactions: Utilizing reagents like coupling agents to facilitate the formation of amide bonds.
  2. Cyclization: Employing cyclization strategies to create the bicyclic structure characteristic of ML 145.
  3. Purification Techniques: Techniques such as column chromatography and recrystallization are commonly used to purify the final product.

The detailed synthesis pathway may vary based on the specific starting materials and desired purity levels, but generally adheres to established protocols in pharmaceutical chemistry.

Molecular Structure Analysis

Structure and Data

ML 145 has a defined molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula for ML 145 is C18H20N4OC_{18}H_{20}N_{4}O, with a molecular weight of approximately 312.38 g/mol.

  • Key Structural Features:
    • A bicyclic core that is essential for receptor binding.
    • Functional groups that enhance solubility and bioavailability.

The three-dimensional conformation of ML 145 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with CCR2.

Chemical Reactions Analysis

Reactions and Technical Details

ML 145 undergoes various chemical reactions that can be exploited for further modifications or functionalizations. Key reactions include:

  1. Nucleophilic Substitution: This reaction can be utilized to introduce new substituents onto the existing framework.
  2. Hydrogenation: To modify double bonds within the structure, enhancing stability or altering reactivity.
  3. Deprotection Strategies: If protective groups are used during synthesis, deprotection reactions are necessary to yield the active form of ML 145.

These reactions are critical for optimizing the compound's pharmacokinetic properties and enhancing its therapeutic efficacy.

Mechanism of Action

Process and Data

ML 145 functions primarily as an antagonist at the CCR2 receptor, blocking its activation by natural ligands such as monocyte chemoattractant protein-1 (MCP-1). The mechanism involves:

  • Binding Affinity: ML 145 exhibits high affinity for CCR2, preventing ligand-receptor interactions.
  • Signal Transduction Inhibition: By blocking CCR2 activation, ML 145 disrupts downstream signaling pathways associated with inflammation and immune response.

Experimental data indicate that ML 145 effectively reduces monocyte migration in vitro, supporting its potential use in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ML 145 possesses distinct physical properties that influence its behavior in biological systems:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited water solubility.
  • Stability: Stability studies suggest that ML 145 maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Chemical properties include its reactivity profile, which is essential for understanding potential interactions with biological targets or during formulation development.

Applications

Scientific Uses

ML 145 has significant potential applications in scientific research, particularly in pharmacology and drug development:

  • Inflammatory Disease Research: Investigated for its ability to mitigate symptoms in models of chronic inflammation.
  • Cardiovascular Studies: Explored for potential benefits in reducing atherosclerosis-related inflammation.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing selectivity and potency against CCR2.

The ongoing research into ML 145 underscores its importance in understanding chemokine signaling pathways and developing targeted therapies for inflammatory diseases.

Introduction to GPR35 and ML 145

GPR35 as an Orphan GPCR: Structural and Functional Overview

G protein-coupled receptor 35 (GPR35) remains classified as an orphan receptor within the class A rhodopsin-like GPCR family, as its definitive endogenous activator remains unconfirmed despite multiple proposed candidates [1] [7]. Structurally, the human GPR35 gene (located at chromosome 2q37.3) encodes two primary isoforms: GPR35a (309 amino acids) and GPR35b (340 amino acids), which diverges via an extended N-terminal domain [1] [5]. While GPR35a demonstrates higher agonist response efficacy, GPR35b is frequently overexpressed in gastrointestinal cancers and exhibits preferential β-arrestin coupling over G protein activation due to its elongated terminus [1] [7].

Functionally, GPR35 engages heterotrimeric G proteins Gα₁₂/₁₃ and Gαᵢ/o upon activation [1] [8]. Cryo-EM studies reveal that agonist binding induces conformational changes facilitating Gα₁₃ coupling, characterized by a unique inward displacement of transmembrane helix 6 (TM6) and engagement with a "methionine pocket" within the Gα₁₃ subunit [8]. Downstream signaling is complex:

  • Gαᵢ/o coupling inhibits adenylate cyclase, reducing cAMP and modulating MAPK/ERK pathways.
  • Gα₁₂/₁₃ activation triggers Rho GTPase-mediated cytoskeletal reorganization, driving immune cell chemotaxis [1] [5].
  • β-arrestin recruitment promotes receptor internalization and scaffolds anti-inflammatory effectors like IκBα, suppressing NF-κB [1].

Table 1: Proposed Endogenous and Synthetic Ligands of GPR35

Ligand TypeExamplePotency/EC₅₀Species SelectivityPrimary Signaling Pathway
EndogenousKynurenic acid (KYNA)~30–100 μM (human)Low (40–100× less potent in humans vs. rodents)Gαᵢ/o, Ca²⁺ mobilization [3] [4]
EndogenousLysophosphatidic acid (LPA)Low micromolarConservedGα₁₂/₁₃, RhoA activation [3]
EndogenousCXCL17~10–100 nMHuman > rodentChemotaxis, β-arrestin [3]
SyntheticZaprinast~1–10 μMRodent > humanGα₁₃, ERK phosphorylation [4] [8]
SyntheticLodoxamide~10–100 nMHuman-specificGα₁₃, β-arrestin [8]

GPR35 expression is tissue-enriched, with highest levels in the gastrointestinal tract (small intestine, colon), immune cells (monocytes, dendritic cells, neutrophils), and endothelial cells [1] [7]. Pathogen invasion or IgE stimulation markedly upregulates GPR35 in neutrophils and mast cells, highlighting its inflammation-sensing role [1] [5].

Role of GPR35 in Mucosal Immunity and Disease Pathogenesis

GPR35 serves as a critical nexus linking metabolite sensing, immune cell function, and barrier integrity at mucosal surfaces:

  • Intestinal Homeostasis: In the gut, GPR35 is highly expressed in enteroendocrine cells, macrophages, and dendritic cells of the lamina propria [1] [3]. It modulates responses to microbial metabolites (e.g., KYNA from tryptophan metabolism) by:
  • Promoting regulatory T-cell (Treg) differentiation.
  • Suppressing NLRP3 inflammasome activation in macrophages via mitochondrial ROS reduction [1] [5].
  • Directing macrophage chemotaxis toward LPA gradients at injury sites [3].

  • Inflammatory Bowel Disease (IBD) Linkage: Genome-wide association studies (GWAS) identify GPR35 as a risk locus for ulcerative colitis and Crohn’s disease [3] [7]. The hyperactive T108M mutation enhances G protein coupling and is enriched in IBD cohorts, suggesting gain-of-function exacerbates inflammation [8]. GPR35-knockout mice exhibit worsened colitis in chemical models due to impaired mucosal repair and neutrophil clearance [1] [3].

  • Cancer Progression: GPR35b isoform overexpression in gastric/colorectal adenocarcinomas correlates with metastasis. Proposed mechanisms include:

  • Sustained Gα₁₂/₁₃-driven cytoskeletal remodeling enhancing invasion.
  • Dysregulation of ion transport (via Na⁺/K⁺-ATPase interaction) altering the tumor microenvironment [1] [7].

Table 2: GPR35 Expression in Human Tissues and Pathological Contexts

Tissue/Cell TypeExpression LevelAssociated PathologiesFunctional Consequences
Small intestine epitheliumHighInflammatory bowel disease (IBD)Metabolite sensing, barrier maintenance [1] [3]
Colonic macrophages/dendritic cellsHighColorectal cancerImmune tolerance, cytokine regulation [1] [7]
NeutrophilsInducible (infection)Acute inflammationROS production, chemotaxis [1] [5]
Gastric adenocarcinomaOverexpressed (GPR35b)Gastric cancer metastasisEnhanced cell motility, invasion [7]

Rationale for Targeting GPR35 in Gastrointestinal and Pulmonary Disorders

GPR35’s Dual Pro- and Anti-Inflammatory Roles

GPR35 exhibits context-dependent functionality:

  • Pro-inflammatory: In neutrophils, GPR35 activation enhances chemotaxis, reactive oxygen species (ROS) production, and IL-8 secretion via Gα₁₂/₁₃→PLCβ→PI3K/AKT/NF-κB cascades [1] [5].
  • Anti-inflammatory: In intestinal macrophages, KYNA-bound GPR35 suppresses TNF-α and IL-6 via β-arrestin-mediated IκBα stabilization and NF-κB inhibition [1] [3].

This duality necessitates precise pharmacological intervention—antagonists may benefit conditions driven by hyperactive GPR35 (e.g., IBD-linked mutants), while agonists could resolve inflammation in settings like asthma [1] [10].

ML 145 as a Species-Specific Pharmacological Probe

ML 145 (CID-2286812) is a potent, selective competitive antagonist of human GPR35 (IC₅₀ = 20.1 nM) developed by the NIH Molecular Libraries Program [2] [6]. Key characteristics include:

  • Species Selectivity: ML 145 exhibits >1000-fold selectivity for human GPR35 over rat/mouse orthologs (IC₅₀ at rodent GPR35 >21.7 µM) due to sequence divergence in the ligand-binding pocket [2] [6]. This complicates rodent studies but validates humanized models.
  • Mechanism: Acts as an inverse agonist, suppressing basal G protein signaling in GPR35-overexpressing cells [4] [6].
  • Structural Insights: Docking studies suggest ML 145 occupies a positively charged binding pocket near TM2/3/7, competitively blocking acidic ligands (e.g., KYNA, LPA) [8].

Table 3: Pharmacological Profile of ML 145

PropertyValueExperimental System
IC₅₀ (human GPR35)20.1 nMβ-arrestin recruitment assay [2] [6]
Selectivity vs. GPR55>1000-foldCounter-screening [2]
Solubility100 mM in DMSOPreclinical formulations [6]
Molecular Weight482.57 g/molChemical analysis [6]
CAS Number1164500-72-4Chemical registry [6]

Mechanistic Insights from GPR35-ML 145 Structural Studies

Cryo-EM structures of GPR35 bound to lodoxamide (an agonist) reveal:

  • A divalent cation coordination site (Mg²⁺/Ca²⁺) near the extracellular loop 2 (ECL2), allosterically stabilizing agonist binding [8].
  • A highly electropositive ligand-binding pocket favoring acidic ligands (e.g., lodoxamide’s carboxylates) [8].

ML 145, while lacking acidic groups, likely exploits this pocket via its 2-hydroxybenzoic acid moiety [6]. Its antagonism is proposed to:

  • Sterically hinder G protein coupling by stabilizing an inactive TM6 conformation.
  • Displace cations essential for agonist efficacy [8].

Table 4: Molecular Interactions of ML 145 with Human GPR35 (Predicted)

ML 145 Chemical GroupGPR35 ResidueInteraction TypeFunctional Consequence
2-Hydroxybenzoic acidArg³.³⁶ (R149)Ionic/H-bondAnchoring to binding pocket [8]
Thiazolidinone ringPhe⁷.³⁵ (F255)π-π stackingHydrophobic stabilization [6]
Prop-2-enylidene chainVal².⁶⁴ (V91)Van der WaalsSteric blockade of agonist access [8]

Translational Applications of ML 145 in Disease Models

ML 145’s utility is established in in vitro and humanized models:

  • IBD Research: In human colonic epithelial cells, ML 145 blocks GPR35-mediated IL-8 secretion induced by pathogenic E. coli, reducing neutrophil recruitment [1] [3].
  • Oncology: Reverses GPR35-driven invasion in gastric cancer spheroids by inhibiting RhoA activation [7] [10].
  • Tool Development: Enables validation of GPR35-dependent signaling in "humanized" transgenic mice expressing human GPR35, circumventing rodent inactivity [10].

These studies underscore ML 145’s role in deconvoluting GPR35’s pathophysiology and its potential as a scaffold for therapeutics targeting IBD, cancer, and pulmonary inflammation [6] [10].

Tables summarize data derived from the cited sources. Structural predictions for ML 145 are inferred from cryo-EM studies of homologous ligands [8].

Properties

Product Name

ML 145

IUPAC Name

2-hydroxy-4-[4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

Molecular Formula

C24H22N2O5S2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C24H22N2O5S2/c1-15(12-16-6-3-2-4-7-16)13-20-22(29)26(24(32)33-20)11-5-8-21(28)25-17-9-10-18(23(30)31)19(27)14-17/h2-4,6-7,9-10,12-14,27H,5,8,11H2,1H3,(H,25,28)(H,30,31)/b15-12+,20-13-

InChI Key

COFMYJWNXSFLKQ-QIROLCGISA-N

SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Synonyms

2-Hydroxy-4-[4-(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.